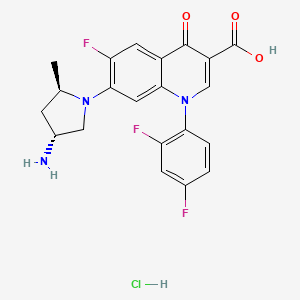
N-Benzoyl-2'-deoxy-3'-O-(1-ethoxyethyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine is a synthetic nucleoside analog. It is structurally related to adenosine, a nucleoside that plays a crucial role in various biochemical processes, including cellular signaling and energy transfer. The compound is characterized by the presence of a benzoyl group at the N6 position, a deoxy modification at the 2’ position, and an ethoxyethyl group at the 3’ position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine typically involves multiple steps, starting from adenosine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups at the 3’ and 5’ positions are protected using suitable protecting groups to prevent unwanted reactions.
Benzoylation: The N6 position of adenosine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Deoxygenation: The 2’ hydroxyl group is selectively deoxygenated to form the 2’-deoxy derivative.
Ethoxyethylation: The 3’ hydroxyl group is then ethoxyethylated using ethyl vinyl ether in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of azido or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating cellular signaling pathways.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of novel pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids. It can also inhibit enzymes involved in nucleic acid synthesis and induce mutations during replication and transcription. These actions disrupt cellular processes, making the compound effective against certain viruses and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzoyl-2’-deoxyadenosine
- N-Benzoyl-3’-O-(1-ethoxyethyl)adenosine
- 2’-Deoxy-3’-O-(1-ethoxyethyl)adenosine
Uniqueness
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine is unique due to the combination of modifications at the N6, 2’, and 3’ positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
60134-99-8 |
|---|---|
Molekularformel |
C21H25N5O5 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
N-[9-[(2R,4S,5R)-4-(1-ethoxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C21H25N5O5/c1-3-29-13(2)30-15-9-17(31-16(15)10-27)26-12-24-18-19(22-11-23-20(18)26)25-21(28)14-7-5-4-6-8-14/h4-8,11-13,15-17,27H,3,9-10H2,1-2H3,(H,22,23,25,28)/t13?,15-,16+,17+/m0/s1 |
InChI-Schlüssel |
OOLBOFPDBBNBTH-ZKWWWUMQSA-N |
Isomerische SMILES |
CCOC(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



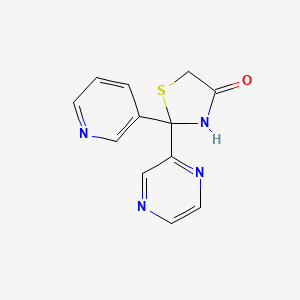

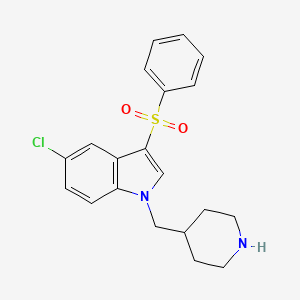

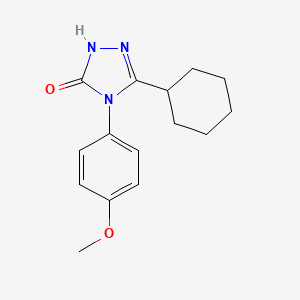
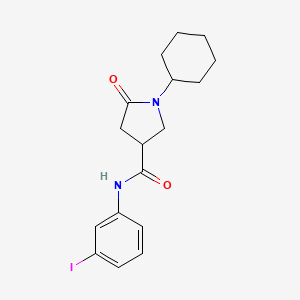


![Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate](/img/structure/B12912375.png)
![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)

